tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate
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Overview
Description
tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate: is an organic compound that features a tert-butyl group, a sulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethylsulfonyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its functional groups.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate involves its functional groups interacting with various molecular targets. The sulfonyl group can act as an electrophile, while the carbamate group can participate in nucleophilic reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
- tert-Butyl 2-(2-hydroxyethylthio)-ethylcarbamate
- tert-Butyl 2-(2-hydroxyethylamino)-ethylcarbamate
Comparison:
- tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with thio or amino groups.
- The sulfonyl group makes it more electrophilic and capable of undergoing different types of chemical reactions compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYGDWGGIGRORN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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